molecular formula C17H21N7S B15117752 9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine

9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine

Cat. No.: B15117752
M. Wt: 355.5 g/mol
InChI Key: WTYGXAMSHSJZIX-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives

Properties

Molecular Formula

C17H21N7S

Molecular Weight

355.5 g/mol

IUPAC Name

4-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C17H21N7S/c1-12-21-13(9-25-12)8-22-4-6-23(7-5-22)16-15-17(19-10-18-16)24(11-20-15)14-2-3-14/h9-11,14H,2-8H2,1H3

InChI Key

WTYGXAMSHSJZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, introduction of the cyclopropyl group, and the attachment of the thiazole and piperazine moieties. Common reagents used in these reactions include cyclopropylamine, thiazole derivatives, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine include other purine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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